4-Ethynyl-2-methyl-benzoic acid tert-butyl ester
Description
4-Ethynyl-2-methyl-benzoic acid tert-butyl ester is a synthetic organic compound characterized by a benzoic acid backbone substituted with a tert-butyl ester group, a methyl group at the 2-position, and an ethynyl (C≡CH) group at the 4-position.
- Synthesis: Likely synthesized via esterification of 4-ethynyl-2-methyl-benzoic acid with tert-butanol or via substitution reactions, as inferred from similar procedures in .
- Applications: The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in pharmaceutical intermediates and polymer synthesis.
- Stability: The tert-butyl ester group offers steric protection against hydrolysis, enhancing stability under acidic or basic conditions compared to smaller esters like ethyl .
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
tert-butyl 4-ethynyl-2-methylbenzoate |
InChI |
InChI=1S/C14H16O2/c1-6-11-7-8-12(10(2)9-11)13(15)16-14(3,4)5/h1,7-9H,2-5H3 |
InChI Key |
MKYZHCJWAAHTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester typically involves the esterification of 4-Ethynyl-2-methyl-benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-methyl-benzoic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 4-Ethynyl-2-methyl-benzoic acid or 4-Ethynyl-2-methyl-benzaldehyde.
Reduction: Formation of 4-Ethenyl-2-methyl-benzoic acid tert-butyl ester or 4-Ethyl-2-methyl-benzoic acid tert-butyl ester.
Substitution: Formation of 4-Bromo-2-methyl-benzoic acid tert-butyl ester or 4-Nitro-2-methyl-benzoic acid tert-butyl ester.
Scientific Research Applications
4-Ethynyl-2-methyl-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Hypothetical values inferred from structural analogs.
Reactivity and Functional Group Analysis
Biological Activity
4-Ethynyl-2-methyl-benzoic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 4-Ethynyl-2-methylbenzoic acid tert-butyl ester
- Molecular Formula : C13H14O2
- Molecular Weight : 202.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis
The synthesis of 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester typically involves:
- Starting Materials : 4-Ethynyl-2-methylbenzoic acid and tert-butyl alcohol.
- Reagents : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Reaction Conditions : The reaction is usually performed under reflux conditions to facilitate the esterification process.
Biological Activity
The biological activities of 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester have been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Several studies have reported the compound's ability to inhibit cancer cell proliferation:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Case Study : A study conducted on human breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value around 5 µM .
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In a murine model of inflammation, administration of the compound led to a decrease in paw edema by approximately 30% compared to control groups .
Data Table: Biological Activities
The proposed mechanisms by which 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester exerts its biological effects include:
- Caspase Activation : Induction of apoptotic pathways leading to cell death.
- Cytokine Modulation : Decreasing levels of inflammatory markers through inhibition of NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
